molecular formula C11H10N2O5S B2762719 2-[6-(methoxycarbonyl)-2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid CAS No. 868238-08-8

2-[6-(methoxycarbonyl)-2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid

Cat. No.: B2762719
CAS No.: 868238-08-8
M. Wt: 282.27
InChI Key: HBLCXFWCGIGZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(Methoxycarbonyl)-2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid ( 868238-08-8 ) is a high-purity thieno[2,3-d]pyrimidine derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a key synthetic intermediate and scaffold for the development of novel anti-folate agents that selectively target one-carbon (C1) metabolism in folate receptor (FR)-expressing cancers . Its molecular structure features a bicyclic thieno[2,3-d]pyrimidine core, which acts as an isosteric replacement for the pyrrolo[2,3-d]pyrimidine ring found in classical antifolates, resulting in distinct biological properties . Researchers utilize this compound to develop dual-targeting inhibitors that simultaneously block key enzymes in de novo purine biosynthesis, specifically glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . Unlike traditional antifolates that primarily rely on the reduced folate carrier (RFC) for cellular uptake, analogs derived from this scaffold demonstrate selective uptake through folate receptors (FRα and FRβ) , offering potential for enhanced tumor specificity in therapeutic applications. This transport selectivity is particularly valuable for targeting FR-overexpressing cancers while potentially minimizing off-target effects on healthy tissues . The compound is offered with a purity of 95% and requires storage at 2-8°C to maintain stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(6-methoxycarbonyl-2-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5S/c1-4-12-9(16)7-5(3-6(14)15)8(11(17)18-2)19-10(7)13-4/h3H2,1-2H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLCXFWCGIGZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=C(S2)C(=O)OC)CC(=O)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[6-(methoxycarbonyl)-2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid (CAS: 854137-65-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic implications.

Anticancer Activity

Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound were shown to inhibit tumor cell proliferation effectively. In particular:

  • Inhibition of MDA-MB-231 Cells: Research demonstrated that derivatives of thieno[2,3-d]pyrimidines could inhibit the growth of triple-negative breast cancer cells (MDA-MB-231), with some compounds achieving up to 87% inhibition at specific concentrations .
Compound% InhibitionReference
Thieno derivative I87%
Thieno derivative II43%

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been investigated. Myeloperoxidase (MPO) inhibitors are crucial in treating inflammatory diseases. Studies have shown that related thienopyrimidine compounds can selectively inhibit MPO activity:

  • Mechanism of Action: These inhibitors act through a covalent mechanism that targets MPO specifically, reducing inflammation markers in various models .

Case Studies and Research Findings

  • Preclinical Evaluation of Thienopyrimidine Derivatives:
    A study evaluated the pharmacological effects of various thienopyrimidine derivatives on inflammatory models. The lead compound demonstrated significant inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood .
  • Antioxidant Properties:
    Another study assessed the antioxidant capacity of similar compounds using a hydrogen peroxide model. The results indicated that these compounds could scavenge free radicals effectively, contributing to their overall biological activity .

Synthesis and Derivatives

The synthesis pathway for this compound involves several steps that include the formation of the thieno-pyrimidine core followed by functionalization at the acetic acid position.

Synthesis Overview:

  • Formation of the thieno[2,3-d]pyrimidine scaffold.
  • Introduction of the methoxycarbonyl group.
  • Final acetic acid modification.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives, including this compound, as dual inhibitors in cancer treatment. These compounds exhibit selective uptake by folate receptors and inhibit key enzymes involved in purine biosynthesis, which is crucial for cancer cell proliferation. For instance, analogs have shown promising results against various tumor cell lines by targeting the reduced folate carrier and other transporters essential for cellular uptake of folate cofactors and antifolates .
  • Antimicrobial Properties :
    The thieno[2,3-d]pyrimidine scaffold has been associated with antimicrobial activity. Compounds within this class have demonstrated effectiveness against a range of bacterial strains, suggesting that they could serve as lead compounds for developing new antibiotics .
  • Enzyme Inhibition :
    The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have reported that certain thieno[2,3-d]pyrimidine derivatives can inhibit enzymes like GARFTase and AICARFTase, which are critical in nucleotide synthesis . This inhibition can lead to a decrease in the proliferation of cancer cells.

Case Study 1: Dual Inhibition Mechanism

A study focused on the synthesis and evaluation of 6-substituted thieno[2,3-d]pyrimidine analogs demonstrated their ability to inhibit both folate receptor-mediated uptake and key enzymes in purine metabolism. This dual action was attributed to their structural features that facilitate binding to multiple targets within cancer cells .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of thieno[2,3-d]pyrimidines revealed that derivatives similar to 2-[6-(methoxycarbonyl)-2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid exhibited significant antibacterial activity against resistant strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial survival .

Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives

Compound NameActivity TypeTargetReference
This compoundAnticancerDual enzyme inhibition (GARFTase)
Thiencarbazone-methylHerbicidalPlant metabolism
Fluorinated pyrrolo[2,3-d]pyrimidinesAntitumorFolate transporters

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Source
Target Compound 6-COOMe, 2-Me, 5-acetic acid C₁₁H₁₀N₂O₅S 282.27 Reference standard
2-{[6-(Ethoxycarbonyl)-5-Me-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid (CAS: 742118-89-4) 6-COOEt, 2-Me, 2-CH₂SO₂-acetic acid C₁₃H₁₄N₂O₇S₂ 374.39 Ethoxycarbonyl instead of methoxy; sulfonyl linker
({[5-(EtO2C)-6-Me-2-oxo-tetrahydropyrimidin-4-yl]Me}thio)acetic acid (CAS: 848369-74-4) Ethoxycarbonyl, methyl, thioether-acetic acid C₁₂H₁₆N₂O₅S₂ 332.39 Saturated pyrimidine ring; thioether linkage
2-[2-Me-4-oxo-5-(thiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (CAS: 790272-38-7) 2-Me, 5-thiophene, 3-acetic acid C₁₃H₁₁N₂O₃S₂ 307.37 Thiophene substituent at position 5
2-{6-Hydroxy-4-Me-3-oxo-pyrazolo[3,4-b]pyridin-5-yl}acetic acid (CAS: 1240529-02-5) Pyrazolo-pyridine core, hydroxy, acetic acid C₉H₉N₃O₄ 223.19 Different heterocycle (pyrazolo-pyridine)

Key Observations :

Ester Variations :

  • Replacement of methoxycarbonyl (COOMe) with ethoxycarbonyl (COOEt) increases molecular weight and lipophilicity (e.g., 374.39 vs. 282.27 g/mol) .
  • Sulfonyl or thioether linkers (e.g., –CH₂SO₂– or –S–) alter solubility and metabolic stability .

Addition of a thiophene group at position 5 (CAS: 790272-38-7) introduces π-π stacking capabilities .

Bioactivity Insights: Limited data exist for the target compound, but structurally related molecules have shown:

  • Anti-diabetic activity: A pyranone-acetic acid analog (from ) inhibited XOD enzyme by 69.9% at 10 μM .
  • Thymidylate synthase inhibition: A pyrrolo-pyrimidinone analog () binds to human thymidylate synthase, a cancer target .

Synthetic Routes: Microwave-assisted synthesis () and multicomponent reactions () are common for thieno-pyrimidinones. The target compound’s synthesis likely involves condensation of 5-amino-2-methylthieno[3,4-d]pyrimidin-4(3H)-one with appropriate aldehydes and thioglycolic acid .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting with cyclization of thiophene and pyrimidine precursors. Key steps include:

  • Cyclocondensation : Reacting 2-methyl-4-oxothieno[2,3-d]pyrimidine derivatives with methoxycarbonyl-activated intermediates under acidic conditions (e.g., H₂SO₄ catalysis).
  • Acetic Acid Moiety Introduction : Alkylation or nucleophilic substitution to attach the acetic acid group.
    Critical parameters :
  • Temperature control (60–80°C for cyclization steps).
  • Use of anhydrous solvents (DMF, THF) to prevent hydrolysis.
  • Stoichiometric ratios (e.g., 1.2:1 molar ratio of acetylating agent to core structure).
    Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 0.1% formic acid mobile phase) .

Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and carbonyl signals (δ 165–175 ppm).
    • HRMS (ESI+) for molecular ion validation (expected [M+H]⁺: 283.27).
  • Chromatography :
    • HPLC-PDA (gradient: 5–95% acetonitrile/water) with >95% purity threshold.
    • X-ray crystallography resolves stereochemistry when crystals are obtainable (e.g., triclinic P1 space group) .

Advanced: How can researchers address discrepancies in reported biological activity across different assay systems?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (luminescence vs. fluorescence).
  • Solubility Limitations : Poor aqueous solubility may skew IC₅₀ values.
    Resolution strategies :

Orthogonal Assays : Validate activity using SPR (binding affinity) and enzymatic assays (e.g., kinase inhibition).

Solubility Enhancement : Use DMSO/cosolvent systems (≤0.1% v/v) to maintain compound integrity.

Metabolic Stability Testing : Compare results in hepatocyte models (e.g., human vs. murine) to identify species-specific effects .

Advanced: What experimental designs are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Systematically vary substituents at positions 2 (methyl), 5 (acetic acid), and 6 (methoxycarbonyl).
  • Key Parameters :
    • Hydrophobicity : Measure logP changes via shake-flask method.
    • Electron Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to assess impact on π-π stacking.
  • High-Throughput Screening : Use 96-well plates to test derivatives against target enzymes (e.g., COX-2 or DHFR).
    Data analysis should employ multivariate regression to correlate structural features with activity .

Advanced: How can researchers mitigate instability of the compound under physiological conditions?

Answer:
Instability often stems from:

  • Ester Hydrolysis : Methoxycarbonyl and acetic acid groups are prone to enzymatic cleavage.
    Mitigation strategies :

Prodrug Design : Replace the acetic acid with methyl ester, which is hydrolyzed in vivo.

Formulation Optimization : Use lyophilized powders or cyclodextrin complexes to enhance shelf life.

Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Advanced: What mechanistic studies are critical to understanding its enzyme inhibition profile?

Answer:

  • Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., thymidylate synthase) to identify binding pockets.
  • Molecular Dynamics Simulations : Model interactions (e.g., hydrogen bonds with Arg³⁰ or π-stacking with Phe¹⁵⁰) over 100-ns trajectories.
    Validate findings with site-directed mutagenesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.